1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide
Description
1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide is a compound that features a piperidine ring substituted with a carboxamide group and a nitrothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both piperidine and thiophene rings in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
1-[(5-nitrothiophen-2-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c12-11(15)8-3-5-13(6-4-8)7-9-1-2-10(18-9)14(16)17/h1-2,8H,3-7H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVJPMMLTWTUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Nitrothiophene Moiety: The nitrothiophene ring can be synthesized through nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Nitrothiophene to Piperidine: The nitrothiophene is then reacted with piperidine-4-carboxamide under suitable conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine for halogenation).
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Material Science:
Biological Research: The compound can be used as a probe to study the interactions of nitrothiophene moieties with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrothiophene moiety could play a role in binding to these targets, while the piperidine ring may influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide can be compared with other compounds containing piperidine or thiophene rings:
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and its analogs are known for their pharmacological activities, including analgesic and anti-inflammatory effects.
Thiophene Derivatives: Thiophene-based compounds, such as 2-nitrothiophene and 3-nitrothiophene, are used in material science and medicinal chemistry for their electronic properties and biological activities.
The uniqueness of this compound lies in the combination of these two moieties, which may confer distinct chemical and biological properties.
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